(2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride
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Overview
Description
“(2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H18ClNO2 . It is a product offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C9H18ClNO2 . The molecular weight of this compound is 207.70 g/mol .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results. More detailed information might be found in technical documents provided by the manufacturer .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C9H18ClNO2), molecular weight (207.70 g/mol), and its structure . Additional properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Alkoxycarbonylpiperidines in Palladium-catalyzed Aminocarbonylation
Piperidines, including derivatives such as (2R,3S)-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride, have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This process involves the conversion of iodoalkenes and iodobenzene to carboxamides and ketocarboxamides under specific conditions, showcasing the reactivity and utility of piperidine derivatives in synthesizing complex organic compounds with potential applications in pharmaceuticals and materials science. The study by Takács et al. (2014) demonstrates the chemoselectivity and efficiency of this method in organic synthesis (Takács et al., 2014).
Synthesis of (R)-3-Aminopiperidine Dihydrochloride
The synthesis of (R)-3-aminopiperidine dihydrochloride from Ethyl nipecotate, which is closely related to this compound, involves chiral separation and several other steps to achieve the target compound. This process, detailed by Jiang Jie-yin (2015), highlights the importance of piperidine derivatives in developing intermediates for further chemical transformations, potentially leading to the discovery of new drugs or chemical agents (Jiang Jie-yin, 2015).
[4 + 2] Annulation and Tetrahydropyridines Synthesis
The compound acts as a dipole synthon in [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst, leading to the synthesis of highly functionalized tetrahydropyridines. This process is a testament to the versatility of piperidine derivatives in organic synthesis, providing a pathway to synthesize complex structures which could have implications in drug design and development. The work by Zhu et al. (2003) sheds light on the mechanistic aspects and the broad applicability of this method in organic chemistry (Zhu et al., 2003).
Formation Constants and Carbamate Analysis
The stability and formation constants of carbamates in aqueous solutions involving 2-methylpiperidine derivatives were studied by Mcgregor et al. (2018). This research is crucial for understanding the chemical behavior of piperidine derivatives in solution and could inform the development of carbon capture technologies or the synthesis of novel carbamate-based pharmaceuticals (Mcgregor et al., 2018).
Synthesis and Technology Optimization
Efforts to optimize the synthesis of related piperidine compounds, such as the ethyl(2R,4R)-4-methylpiperidine-2-carboxylate, showcase the ongoing research into improving the efficiency and yield of processes involving piperidine derivatives. This area of research holds potential for reducing production costs and enhancing the availability of these compounds for various applications, as discussed by Z. Can (2012) (Z. Can, 2012).
Safety and Hazards
Properties
IUPAC Name |
ethyl (2R,3S)-2-methylpiperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-5-4-6-10-7(8)2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXDWCJZWWWMEY-WLYNEOFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN[C@@H]1C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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